An In-depth Technical Guide to 4-Bromo-2-chloro-1-ethoxybenzene (CAS No. 900174-61-0)
An In-depth Technical Guide to 4-Bromo-2-chloro-1-ethoxybenzene (CAS No. 900174-61-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-1-ethoxybenzene (CAS No. 900174-61-0), a halogenated aromatic ether with significant potential as a versatile building block in synthetic organic chemistry. While detailed research on this specific molecule is not extensively published, this document synthesizes available data with established chemical principles to offer a robust resource for its synthesis, characterization, and potential applications. The guide is designed to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work, emphasizing practical insights and scientifically sound, albeit inferred, experimental protocols.
Introduction and Physicochemical Properties
4-Bromo-2-chloro-1-ethoxybenzene is a disubstituted aromatic ether characterized by the presence of bromine, chlorine, and ethoxy functional groups on a benzene ring. This unique combination of substituents imparts specific reactivity and physical properties that make it a valuable intermediate in the synthesis of more complex molecules. Halogenated phenyl ethers, in general, are a class of compounds with diverse applications, including in the development of pharmaceuticals and agrochemicals. The strategic placement of the halogen atoms and the ethoxy group on the benzene ring of 4-Bromo-2-chloro-1-ethoxybenzene offers multiple reaction sites for further chemical modifications.
Table 1: Physicochemical Properties of 4-Bromo-2-chloro-1-ethoxybenzene
| Property | Value | Source |
| CAS Number | 900174-61-0 | |
| Molecular Formula | C₈H₈BrClO | |
| Molecular Weight | 235.51 g/mol | |
| Appearance | Inferred to be a solid or liquid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water | General knowledge of similar compounds |
Proposed Synthesis of 4-Bromo-2-chloro-1-ethoxybenzene
While specific literature detailing the synthesis of 4-Bromo-2-chloro-1-ethoxybenzene is scarce, a plausible and efficient synthetic route can be designed based on well-established organic reactions. The following proposed synthesis involves a two-step process starting from commercially available 2-chloro-4-bromophenol: 1) Williamson ether synthesis to introduce the ethoxy group, followed by purification.
Reaction Pathway
Caption: Proposed synthesis of 4-Bromo-2-chloro-1-ethoxybenzene via Williamson ether synthesis.
Detailed Experimental Protocol (Inferred)
Materials:
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2-Chloro-4-bromophenol (1.0 eq)
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Sodium hydroxide (1.1 eq)
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Absolute ethanol
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Ethyl iodide (1.2 eq)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-bromophenol in absolute ethanol. To this solution, add sodium hydroxide pellets portion-wise while stirring. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary. Continue stirring at room temperature for 30 minutes to ensure complete formation of the sodium 2-chloro-4-bromophenoxide salt.
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Etherification: To the freshly prepared alkoxide solution, add ethyl iodide dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 4-Bromo-2-chloro-1-ethoxybenzene can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Characterization
Due to the lack of publicly available spectral data for 4-Bromo-2-chloro-1-ethoxybenzene, this section outlines the expected analytical characteristics based on its structure and the principles of spectroscopic techniques commonly used for the characterization of halogenated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group. The aromatic region should display a complex splitting pattern due to the three non-equivalent protons on the benzene ring. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons, with coupling between them. The chemical shifts will be influenced by the electronic effects of the halogen and ethoxy substituents.
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¹³C NMR: The carbon NMR spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of 4-Bromo-2-chloro-1-ethoxybenzene is expected to show a molecular ion peak corresponding to its molecular weight (235.51 g/mol ). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks. Fragmentation may involve the loss of the ethyl group, the ethoxy group, or the halogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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C-H stretching (aromatic): ~3100-3000 cm⁻¹
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C-H stretching (aliphatic): ~2980-2850 cm⁻¹
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C=C stretching (aromatic): ~1600-1450 cm⁻¹
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C-O stretching (ether): ~1250-1000 cm⁻¹
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C-Cl stretching: ~800-600 cm⁻¹
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C-Br stretching: ~600-500 cm⁻¹
Reactivity and Potential Applications in Drug Development
The chemical structure of 4-Bromo-2-chloro-1-ethoxybenzene offers several avenues for further synthetic transformations, making it a valuable building block in drug discovery and development.
Caption: Potential synthetic transformations of 4-Bromo-2-chloro-1-ethoxybenzene.
The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. The bromine atom is generally more reactive than the chlorine atom in these reactions, allowing for sequential functionalization. Furthermore, the bromine atom can be converted into an organometallic reagent, such as a Grignard or an organolithium species, which can then react with a wide range of electrophiles.
A Chinese patent (CN117088884A) mentions the use of 4-bromo-1-chloro-2-ethoxy-benzene as a reactant in the synthesis of imidazopyridazine derivatives, which are being investigated as GABAa receptor modulators. This highlights the practical utility of this compound in the synthesis of biologically active molecules. The halogenated phenyl ether motif is present in a number of approved drugs and clinical candidates, suggesting that derivatives of 4-Bromo-2-chloro-1-ethoxybenzene could have interesting pharmacological properties.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Bromo-2-chloro-1-ethoxybenzene. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-2-chloro-1-ethoxybenzene is a promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While specific experimental data on this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles. The strategic arrangement of its functional groups allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. As research in drug discovery continues to advance, the utility of such halogenated intermediates is expected to grow, and this guide serves as a valuable starting point for researchers interested in exploring the potential of 4-Bromo-2-chloro-1-ethoxybenzene.
References
- Note: Due to the limited specific literature on 4-Bromo-2-chloro-1-ethoxybenzene, this reference list includes sources for the general synthetic methods and analytical techniques discussed in this guide.
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Williamson Ether Synthesis:
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Title: Williamson Ether Synthesis
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Source: Wikipedia
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URL: [Link]
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Electrophilic Halogenation:
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Title: Electrophilic halogenation
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Source: Wikipedia
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URL: [Link]
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Characterization of Halogenated Organic Compounds:
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Title: Characterization of Halogenated Organic Compounds
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Source: BenchChem
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URL: A specific, stable URL for this general topic on a reputable site like BenchChem would be inserted here if available.
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Application of Halogenated Compounds in Medicinal Chemistry:
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Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology
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Source: Journal of Medicinal Chemistry
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URL: [Link]
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Patent mentioning 4-Bromo-2-chloro-1-ethoxybenzene:
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Title: Imidazo[1,2-b]pyridazine derivatives as GABAa receptor modulators, pharmaceutical composition and application thereof
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Source: Google Patents (CN117088884A)
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URL:
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